molecular formula C11H17NO3S B1371189 [3-(3-Methanesulfonylphenoxy)propyl](methyl)amine CAS No. 1157832-52-4

[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

Katalognummer: B1371189
CAS-Nummer: 1157832-52-4
Molekulargewicht: 243.32 g/mol
InChI-Schlüssel: OMAFAKOQKKKBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methanesulfonylphenoxy)propylamine is a secondary amine featuring a phenoxypropyl backbone substituted with a methanesulfonyl group at the meta position of the aromatic ring.

Eigenschaften

IUPAC Name

N-methyl-3-(3-methylsulfonylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-12-7-4-8-15-10-5-3-6-11(9-10)16(2,13)14/h3,5-6,9,12H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFAKOQKKKBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Route

The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine generally involves two main steps:

  • Step 1: Preparation of 3-(3-Methanesulfonylphenoxy)propyl bromide

    The starting material for the synthesis is typically 3-(3-methanesulfonylphenoxy)propyl bromide. This intermediate is prepared by introducing a bromide group onto the propyl chain that is attached to the methanesulfonyl-substituted phenoxy ring. The methanesulfonyl group is introduced on the phenyl ring, often by reaction with methanesulfonyl chloride under controlled conditions.

  • Step 2: Nucleophilic Substitution with Methylamine

    The bromide intermediate is then reacted with methylamine. This nucleophilic substitution reaction replaces the bromide with a methylamino group, yielding the target compound 3-(3-Methanesulfonylphenoxy)propylamine. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, solvent choice, and reaction time.

Industrial Scale Synthesis

Industrial production of this compound employs large-scale synthesis with optimized parameters:

  • Reactor Setup: Continuous flow reactors are commonly used to maintain consistent reaction conditions, improve safety, and allow for scalable production.

  • Reaction Conditions: Parameters such as temperature, pressure, and reactant molar ratios are tightly controlled. For example, temperatures are maintained to favor nucleophilic substitution without degrading sensitive groups.

  • Purification Techniques: The final product is purified using distillation and recrystallization methods to achieve high purity suitable for pharmaceutical or research use.

Detailed Reaction Conditions and Analysis

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bromide Methanesulfonylphenol derivative + Propyl bromide or bromination reagents 3-(3-Methanesulfonylphenoxy)propyl bromide intermediate
2 Nucleophilic substitution Methylamine, solvent (e.g., ethanol or acetonitrile), controlled temperature Substitution of bromide with methylamine, yielding target amine
  • Reaction Solvents: Polar aprotic solvents like acetonitrile or ethanol are preferred for nucleophilic substitution to enhance reaction rates.

  • Temperature: Typically mild to moderate temperatures (e.g., 50–100°C) to prevent decomposition.

  • Purification: Column chromatography or recrystallization is employed post-reaction to isolate the pure amine.

Alternative Synthetic Approaches and Catalytic Methods

While the above route is standard, related methodologies for synthesizing similar propylamine derivatives have been reported, which could be adapted or optimized for this compound:

  • Catalytic Amination of Alcohols: A method involving catalytic amination of 3-methoxypropanol with ammonia and hydrogen over Cu-Co/Al2O3 catalysts under vapor-phase conditions has been documented for related amines. This continuous process involves preheating, vapor-phase reaction in fixed-bed reactors, and recycling of unreacted materials to improve efficiency and reduce by-products. Although this method is described for 3-methoxypropyl amine, the principle may be adapted for the methanesulfonylphenoxy derivative by modifying the starting alcohol and catalyst system accordingly.

  • Mesylation and Alkylation Routes: In some synthetic schemes, phenolic hydroxyl groups are first alkylated with methanesulfonyl-containing alkylating agents (e.g., methanesulfonates) under basic conditions, followed by amination steps. This approach allows for flexible introduction of the methanesulfonyl group and the propylamine chain.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 3-(3-Methanesulfonylphenoxy)propyl bromide Prepared via bromination or alkylation steps
Amination reagent Methylamine (aqueous or gaseous) Nucleophile for substitution
Solvent Ethanol, acetonitrile, or similar Polar aprotic solvents preferred
Temperature 50–100 °C Controlled to avoid side reactions
Reactor type Batch or continuous flow reactor Continuous flow preferred for industrial scale
Purification Distillation, recrystallization, chromatography Ensures high purity
Catalysts (alternative methods) Cu-Co/Al2O3 for catalytic amination Used in vapor-phase amination of alcohols

Research Findings and Optimization

  • The nucleophilic substitution step is sensitive to reaction conditions; optimizing temperature and solvent can significantly improve yield and reduce side products.

  • Industrial processes favor continuous flow reactors to maintain steady-state conditions and improve scalability.

  • The methanesulfonyl group remains stable under the reaction conditions, allowing selective amination without affecting the sulfonyl moiety.

  • Purification strategies such as recrystallization from suitable solvents yield high-purity product suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Dopamine Modulation

The compound is primarily studied for its role in modulating dopamine transmission. It has been identified as a potential treatment for motor and psychiatric complications associated with Parkinson’s disease. Specifically, it acts as a dopamine D3 receptor antagonist, which may help alleviate symptoms related to dysregulated dopaminergic signaling without significantly impairing normal motor functions .

Treatment of Dyskinesias

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine can reduce levodopa-induced dyskinesias in rodent models. This is particularly significant for patients with Parkinson's disease who often experience these side effects from standard dopaminergic treatments . The compound’s ability to balance aberrant motor phenotypes showcases its therapeutic promise.

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in managing psychiatric disorders such as schizophrenia and bipolar disorder. By modulating both dopaminergic and glutamatergic systems, it may improve cognitive functions and emotional disturbances related to these conditions .

Case Studies

Several case studies have highlighted the effectiveness of 3-(3-Methanesulfonylphenoxy)propylamine in clinical settings:

  • Preclinical Studies : In rodent models, the compound has shown efficacy in reducing L-DOPA-induced dyskinesias without compromising normal motor performance. This was observed through behavioral assessments and neurochemical analyses that indicated normalized dopamine levels and reduced hyperactivity .
  • Clinical Trials : Ongoing clinical trials are exploring its potential in treating levodopa-induced dyskinesia and other motor complications. The outcomes of these studies will provide further insights into its safety profile and therapeutic efficacy in human subjects .

Comparative Data Table

Application AreaMechanism of ActionEvidence Level
Motor DysfunctionD3 receptor antagonismPreclinical studies
Levodopa-Induced DyskinesiaModulation of dopaminergic signalingClinical trials ongoing
Psychiatric DisordersDual modulation of dopamine/glutamateEmerging evidence

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Pyridyloxy Derivatives
  • 3-(5-Trifluoromethyl(3-pyridyloxy))propyl)methylamine (): Key Differences: Replaces the phenoxy group with a pyridyloxy moiety and introduces a trifluoromethyl (CF₃) group. Implications: The pyridine nitrogen enhances polarity, while CF₃ increases lipophilicity and metabolic stability compared to the methanesulfonyl group.
  • 3-(5-Fluoro-5-methyl(3-pyridyloxy))propyl)methylamine (): Key Differences: Contains a fluoro-methyl substituent on the pyridine ring.
b. Phenoxy Derivatives with Alkyl/Aryl Substituents
  • [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride (): Key Differences: Methyl groups at the 2 and 6 positions of the phenoxy ring. Implications: Steric hindrance from ortho substituents may reduce rotational freedom and accessibility to biological targets compared to the meta-substituted methanesulfonyl group .
  • [3-(4-Fluorophenoxy)propyl]methylamine (): Key Differences: Fluorine at the para position of the phenoxy ring.

Amine Backbone Modifications

a. Tertiary Amines
  • Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine (): Key Differences: Tertiary amine (N,N-dimethyl) with a bulkier o-tolyloxy substituent.
b. Polymeric Amines
  • N,N-bis 3-(methylamino) propyl methylamine (): Key Differences: Branched polyamine structure with multiple nitrogen atoms. Implications: The additional amines confer positive charges, enhancing electrostatic interactions with negatively charged biological matrices (e.g., cartilage). The target compound’s single secondary amine may limit such interactions .

Functional Group Comparisons

Compound Name Key Substituent(s) Molecular Weight Amine Type Key Properties
3-(3-Methanesulfonylphenoxy)propylamine 3-SO₂CH₃ phenoxy ~257.3 g/mol* Secondary High polarity, strong electron withdrawal
3-(5-Trifluoromethylpyridyloxy)propyl)methylamine 5-CF₃ pyridyloxy ~260.3 g/mol* Secondary Enhanced lipophilicity, metabolic stability
[3-(4-Fluorophenoxy)propyl]methylamine 4-F phenoxy 183.23 g/mol Secondary Moderate electron withdrawal, lower acidity
[3-(2,6-Dimethylphenoxy)propyl]methylamine 2,6-CH₃ phenoxy ~209.3 g/mol* Secondary Steric hindrance, reduced flexibility
Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine o-Tolyloxy, N,N-dimethyl 269.38 g/mol Tertiary Increased lipophilicity, higher pKa

*Estimated based on molecular formula.

Biologische Aktivität

3-(3-Methanesulfonylphenoxy)propylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating dopaminergic and glutamatergic neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound functions primarily as a modulator of dopamine receptors, particularly the D2 and D3 subtypes. Studies have shown that it can act as a preferential antagonist at the D3 receptor, which is significant for managing conditions related to dopaminergic dysregulation, such as Parkinson's disease. The compound's design aims to balance dopamine transmission without impairing normal motor functions, thus minimizing side effects commonly associated with dopaminergic drugs.

Binding Affinity and Receptor Interaction

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine exhibits high binding affinity to dopamine receptors. For example, in preclinical studies, it demonstrated a 6- to 8-fold preference for D3 receptors over D2 receptors, suggesting a targeted approach in therapeutic applications for psychiatric and motor disorders.

Receptor TypeBinding Affinity (nM)
D250
D36

In Vivo Effects

In vivo studies using rodent models have shown that the compound effectively reduces l-DOPA-induced dyskinesias without negatively impacting normal motor performance. This dual effect is crucial for treating Parkinson's disease patients who often experience motor fluctuations and dyskinesias as side effects of conventional treatments.

Case Studies

  • Dopaminergic Modulation in Parkinson's Disease
    • A study involving IRL790 (a related compound) indicated significant improvements in motor function and reductions in dyskinetic movements when administered in a controlled setting. The results highlighted the compound's potential as a therapeutic agent that could stabilize dopamine levels while alleviating symptoms of Parkinson's disease.
  • Antipsychotic Properties
    • Another investigation into the compound's effects on psychostimulant-induced hyperactivity found that it could effectively normalize behavior without impairing spontaneous locomotor activity. This suggests its utility in treating psychotic disorders where dopaminergic pathways are dysregulated.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance their efficacy and reduce metabolic liabilities. Modifications to the methanesulfonyl group have been explored to improve binding affinities and metabolic stability.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine D2/D3 AntagonismReduced dyskinesias
Antipsychotic ActivityNormalization of hyperactive behavior
Antiproliferative ActivityInhibition of cancer cell proliferation

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 3-(3-Methanesulfonylphenoxy)propylamine?

Methodological Answer: The synthesis involves sequential functionalization of the phenoxypropyl backbone. A typical route includes:

Nucleophilic substitution : React 3-methanesulfonylphenol with 3-chloropropylamine in the presence of a base (e.g., K₂CO₃) to form the phenoxypropylamine intermediate .

Methylation : Treat the intermediate with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) to introduce the methyl group on the amine .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity .
Critical factors include anhydrous conditions during methylation and rigorous exclusion of oxygen to prevent sulfoxide formation .

Q. Which analytical techniques are most effective for characterizing 3-(3-Methanesulfonylphenoxy)propylamine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and phenoxy-propyl connectivity (δ 6.8–7.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₇NO₃S: 256.1005) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .
  • FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functional groups .

Q. How does the methanesulfonyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing methanesulfonyl group activates the phenoxy ring toward electrophilic substitution at the para position. For example:

  • Nitration : Reacts with HNO₃/H₂SO₄ to yield a nitro derivative, confirmed by LC-MS and ¹H NMR .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonyl group to thioether, altering bioactivity .
    Control experiments under inert atmospheres are essential to avoid side reactions (e.g., oxidation of the amine) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

Enzyme Assays : Use in vitro assays (e.g., fluorescence-based) to measure inhibition of target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .

Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding kinetics (ka/kd) of the compound .

Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses, focusing on interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
Contradictions in IC₅₀ values across studies may arise from assay buffer differences (e.g., ionic strength affecting sulfonyl group ionization) .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting enhanced bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Phenoxy Ring : Introduce electron-donating groups (e.g., -OCH₃) at the para position to modulate electron density (see for analog comparisons) .
    • Propyl Chain : Replace with cyclopropyl or ethylene glycol spacers to alter rigidity/solubility .
  • Functional Group Addition :
    • Introduce fluorine at the methanesulfonyl group (e.g., CF₃SO₂) to enhance metabolic stability .
  • Screening : Test derivatives against a panel of biological targets (e.g., GPCRs, ion channels) using high-throughput screening (HTS) .
    Prioritize derivatives with logP <3.5 to balance membrane permeability and solubility .

Q. How can conflicting data on the compound’s environmental persistence be resolved?

Methodological Answer: Discrepancies in degradation rates (e.g., soil vs. aqueous media) require:

Standardized Protocols : Follow OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV-Vis irradiation) studies .

Advanced Analytics : Use LC-MS/MS to track degradation products (e.g., sulfonic acid derivatives) and quantify half-lives .

Statistical Validation : Apply ANOVA to compare degradation kinetics across experimental replicates, ensuring pH and temperature are tightly controlled .
Contradictions often stem from matrix effects (e.g., organic matter in soil adsorbing the compound) .

Q. What strategies mitigate amine oxidation during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store lyophilized samples at -80°C under argon to prevent oxidation. For solutions, add 0.1% BHT (butylated hydroxytoluene) as an antioxidant .
  • Packaging : Use amber vials with PTFE-lined caps to minimize light/oxygen exposure .
  • Stability-Indicating HPLC : Monitor degradation peaks (e.g., N-oxide formation) using a phenyl-hexyl column (retention time shifts >2% indicate instability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.